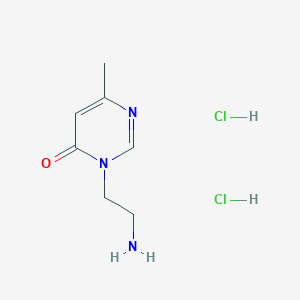

3-(2-Aminoethyl)-6-methylpyrimidin-4(3H)-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

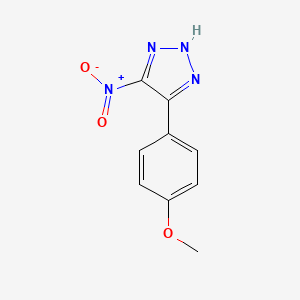

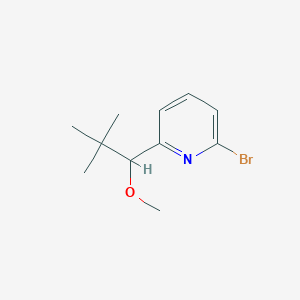

“3-(2-Aminoethyl)-6-methylpyrimidin-4(3H)-one dihydrochloride” is a chemical compound with the CAS Number 2173997-24-3 . It has a molecular weight of 226.11 . This compound is typically in a solid form .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the InChI Code: 1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-6-1-4-13-7 (6)8 (11)12;;/h1,4-5H,2-3,9H2;2*1H .

Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 226.11 . It is typically stored at room temperature .

Scientific Research Applications

Prototropic Tautomerism and Hydration Effects

One study explored the hydration of 2-(2-hydroxyethyl)amino-6-methylpyrimidin-4(3H)-one, revealing an equilibrium mixture of tautomers influenced by the medium's polarity, which could have implications for understanding the behavior of similar compounds under varying conditions (Erkin & Krutikov, 2005).

Hydrogen Bonding in Pyrimidine Derivatives

Another research examined hydrogen bonding in various pyrimidine derivatives, providing insight into their structural characteristics and potential for forming stable molecular assemblies, which is crucial for designing new materials and drugs (Glidewell, Low, Melguizo, & Quesada, 2003).

Bifunctional Aromatic N-Heterocycles

A study on bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents highlighted the synthesis and characterization of these compounds, emphasizing their hydrogen-bonding motifs and potential applications in supramolecular chemistry (Aakeröy, Schultheiss, Desper, & Moore, 2007).

Fungicidal Activity of Pyrimidine Derivatives

Research into aryl ethers of pyrimidine derivatives investigated their synthesis pathways and the fungicidal activity of their salt forms, highlighting the utility of these compounds in agricultural applications (Erkin, Klaptyuk, Gurzhii, Yuzikhin, & Krutikov, 2016).

Synthesis and Crystallography

Several studies focused on the synthesis, structural analysis, and crystallography of pyrimidine and its derivatives, providing foundational knowledge for the development of new compounds with potential applications in various industries, including pharmaceuticals and materials science. These studies offer insights into the molecular structures, bonding patterns, and reactivity of pyrimidine derivatives, which are essential for designing new molecules with desired properties and functions (Ali et al., 2021); (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Mechanism of Action

Safety and Hazards

This compound has several safety precautions associated with it. It may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .

properties

IUPAC Name |

3-(2-aminoethyl)-6-methylpyrimidin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c1-6-4-7(11)10(3-2-8)5-9-6;;/h4-5H,2-3,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUDPHQYFVSHRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B2573879.png)

![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2573881.png)

![2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2573888.png)

![N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2573889.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2573898.png)